molecular formula C10H18N2O2 B2730188 tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2361636-63-5

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2730188
CAS No.: 2361636-63-5
M. Wt: 198.266
InChI Key: FQLACRHRFMGHJC-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.266 g/mol. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a bicyclic azabicyclohexane core. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

There are several synthetic routes to prepare tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Specifically, the synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine. Other methods include catalytic hydrogenation and Grignard reactions. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

    Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions under photochemical conditions, leading to the formation of new bicyclic structures

Common reagents and conditions used in these reactions include UV light for photochemical reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new bicyclic structures

    Medicinal Chemistry: The compound is used in the preparation of substituted piperidines, which are important in drug development.

    Photochemistry: It participates in photochemical reactions, especially [2 + 2] cycloadditions, to create new chemical entities

    Biomedical Imaging: Derivatives of this compound can be labeled with fluorescent or radioactive tags for imaging studies, enhancing imaging contrast and localization

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bicyclic core and functional groups allow it to interact with different molecular targets and pathways. For instance, in photochemical reactions, the compound absorbs UV light, leading to the formation of reactive intermediates that can undergo cycloaddition .

Comparison with Similar Compounds

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.

    tert-Butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate:

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, making it a versatile compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(11)4-7(12)5-10/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLACRHRFMGHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-63-5
Record name tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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